4-(Trifluoromethyl)perfluoro-3-pentanone
Description
Properties
CAS No. |
42287-78-5 |
|---|---|
Molecular Formula |
C6HF11O |
Molecular Weight |
298.05 g/mol |
IUPAC Name |
1,1,1,2,4,4,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one |
InChI |
InChI=1S/C6HF11O/c7-2(8)3(9,10)1(18)4(11,5(12,13)14)6(15,16)17/h2H |
InChI Key |
FUXUGMZKQNYLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Catalytic Rearrangements for Perfluoro-3-pentanone Core Formation
A primary route to synthesizing 4-(Trifluoromethyl)perfluoro-3-pentanone involves the catalytic rearrangement of a fluorinated epoxide precursor. This pathway is noted for its high selectivity and yield under relatively mild conditions.
The core structure of this compound is efficiently formed through the Lewis acid-catalyzed rearrangement of its corresponding epoxide, perfluoro-2,3-epoxy-2-methylpentane. googleapis.com This epoxide precursor is typically synthesized by the oxidation of perfluoro-2-methyl-2-pentene (B72772), often using an oxidant like sodium hypochlorite (B82951) in the presence of a suitable catalyst. google.com The subsequent rearrangement of the epoxide to the ketone is a key transformation. googleapis.comresearchgate.net This intramolecular reaction involves the migration of a fluorine atom, which is facilitated by a catalyst, leading to the formation of the stable ketone carbonyl group. The process is characterized by a fast reaction rate and high conversion efficiency. googleapis.com
The rearrangement of perfluoro-2,3-epoxy-2-methylpentane is effectively catalyzed by a combination of fluoride (B91410) salts and ether compounds, which act as solvents and promoters. googleapis.com Fluoride salts such as potassium fluoride (KF), cesium fluoride (CsF), and sodium fluoride (NaF) serve as the Lewis base catalysts. googleapis.com Ethers, particularly glymes like diglyme (B29089) and tetraglyme, are used as solvents that help to solubilize the reactants and facilitate the catalytic activity. googleapis.com The fluoride ion attacks the epoxide ring, initiating the rearrangement cascade that results in the desired perfluorinated ketone. googleapis.comsibran.ru This catalytic system is noted for its mild operating conditions and high selectivity, achieving conversion rates of up to 99.9% under optimized conditions. googleapis.com
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Conversion Rate (%) |
|---|---|---|---|---|
| Potassium Fluoride / 18-crown-6 (B118740) | Diglyme | 30 | 3 | 99.9 |
| Cesium Fluoride | Tetraglyme | 20-250 | 2-10 | Up to 94 |
| Sodium Fluoride | Glyme | 20-250 | 2-10 | Up to 94 |
Stereochemical Control and Regioselectivity in Synthesis
While the synthesis of the achiral this compound does not involve the creation of stereocenters in the final product, the principles of stereochemical and regiochemical control are paramount in the broader field of fluorinated ketone synthesis. nih.govacs.org In related syntheses, achieving high stereoselectivity often relies on the use of chiral catalysts, such as transition metal complexes or organocatalysts, which can direct the approach of reagents to a prochiral substrate. nih.gov
Regioselectivity is crucial in fluorination reactions, particularly when multiple potential sites for fluorine addition exist. The choice of fluorinating agent and reaction conditions can dictate which position on a molecule is fluorinated. sapub.orgresearchgate.net For instance, in the synthesis of the perfluoro-2,3-epoxy-2-methylpentane precursor, the oxidation of the specific double bond in perfluoro-2-methyl-2-pentene is a regioselective process. google.com Similarly, during the epoxide rearrangement, the specific migration of a fluoride ion to form the 3-pentanone (B124093) structure, rather than other isomers, demonstrates high regioselectivity inherent to the substrate and catalytic system. googleapis.com
Alternative Synthetic Pathways and Fluorination Approaches
Beyond epoxide rearrangement, other synthetic strategies have been developed for the construction of this compound and related fluorinated ketones. These methods often involve building the carbon skeleton through oligomerization or acylation reactions using highly fluorinated building blocks.
The dimerization or oligomerization of hexafluoropropylene (HFP) provides a direct route to various perfluorinated carbon skeletons. Under specific catalytic conditions, HFP can be dimerized to form isomers of perfluorohexene, including the precursor to perfluoro-2-methyl-2-pentene. sibran.ru The subsequent oxidation and rearrangement steps would then lead to the target ketone. Furthermore, the polymerization of hexafluoropropylene oxide (HFPO), a derivative of HFP, is a significant industrial process for producing perfluoropolyethers. sfu.ca The controlled oligomerization of HFPO can generate acyl fluoride intermediates which can be further transformed into ketones.
A highly viable method for the industrial production of this compound involves the reaction of perfluoropropionyl fluoride with hexafluoropropylene. researchgate.net This reaction, typically conducted in the presence of a catalyst, directly assembles the C6 carbon backbone of the target molecule. The perfluoropropionyl group acts as an acylating agent, adding across the double bond of hexafluoropropylene to form the ketone. This approach is advantageous as it builds the final carbon skeleton and introduces the carbonyl group in a single, efficient step. researchgate.net
| Pathway | Key Precursors | Key Transformation | Reference |
|---|---|---|---|
| Epoxide Rearrangement | Perfluoro-2,3-epoxy-2-methylpentane | Catalytic rearrangement | googleapis.com |
| Acylation of Fluoro-olefin | Perfluoropropionyl fluoride, Hexafluoropropylene | Catalytic acylation | researchgate.net |
Development of High-Yield and Scalable Synthetic Processes
The industrial demand for this compound has driven research into synthetic methodologies that are not only efficient in terms of chemical yield but are also economically viable and scalable for large-scale production. Key strategies have focused on the catalytic combination of perfluoroalkenes and acyl fluorides, as well as the rearrangement of perfluorinated epoxides.
One of the most prominent and high-yielding methods involves the direct reaction of hexafluoropropylene with pentafluoropropionyl fluoride. This process has been optimized to achieve near-quantitative yields, making it a cornerstone of industrial synthesis. A notable example of this approach utilizes an iron(III) trifluoride catalyst in conjunction with a phase-transfer agent like 18-crown-6 ether in an acetonitrile (B52724) solvent. Under controlled autoclave conditions at 90°C for 10 hours, this method has been reported to produce this compound with a purity of 98.7% and a remarkable yield of 98.2%. chemicalbook.com The feasibility of this reaction for actual production highlights its significance in the manufacturing of this fluorinated ketone. researchgate.net
Table 1: High-Yield Synthesis via Catalytic Acylation of Hexafluoropropylene
Reactants Catalyst/Co-catalyst Solvent Temperature Time Yield Purity Reference Hexafluoropropylene, Pentafluoropropionyl fluoride Iron(III) trifluoride, 18-crown-6 ether Acetonitrile 90°C 10 hours 98.2% 98.7% chemicalbook.com
Another significant pathway for the synthesis of this compound involves the catalytic rearrangement of perfluoro-2,3-epoxy-2-methylpentane. This intermediate is typically derived from the oxidation of hexafluoropropylene dimers, specifically perfluoro-2-methyl-2-pentene. google.com The rearrangement is facilitated by a catalyst system composed of a fluoride salt and an ether compound, which acts as a cocatalyst. google.comwipo.int Various combinations of fluoride salts, such as sodium fluoride, potassium fluoride, and cesium fluoride, have been explored alongside ether compounds like sulfolane (B150427) and crown ethers (e.g., 15-crown-5, 18-crown-6). google.comlookchem.com
The efficiency of this rearrangement reaction is highly dependent on the chosen catalyst system and reaction conditions, with reported conversion rates of the epoxide ranging from 57.9% to as high as 99.3%. google.comgoogleapis.com For instance, using cesium fluoride with sulfolane and diglyme at 30°C for 3 hours resulted in a conversion rate of 70.1%. google.com This method's adaptability and high potential yield make it a viable and scalable alternative for industrial production.
Table 2: Catalytic Rearrangement of Perfluoro-2,3-epoxy-2-methylpentane
Precursor Catalyst/Co-catalyst Solvent Temperature Time Conversion Rate Reference Perfluoro-2,3-epoxy-2-methylpentane Sodium fluoride, Sulfolane Diglyme 30°C 3 hours 57.9% [3, 7] Perfluoro-2,3-epoxy-2-methylpentane Potassium fluoride, Sulfolane Diglyme 30°C 3 hours 65.6% google.com Perfluoro-2,3-epoxy-2-methylpentane Cesium fluoride, Sulfolane Diglyme 30°C 3 hours 70.1% google.com Perfluoro-2,3-epoxy-2-methylpentane Sodium fluoride, 18-crown-6 Diglyme 30°C 3 hours 89.3%
Furthermore, advancements in process technology have led to the development of continuous, gas-phase synthesis methods. One such process involves the reaction of perfluoro-2-methyl-2-pentene with an oxidative gas, such as oxygen or air, in a fixed-bed reactor. googleapis.com This approach can directly yield this compound in a single step or via a two-step process involving the initial epoxidation of the perfluoroalkene followed by an in-situ gas-phase isomerization. googleapis.com A significant advantage of this technology is the elimination of solvents, which not only reduces production costs but also mitigates environmental concerns and simplifies product separation and purification, making it highly suitable for industrial-scale manufacturing. googleapis.com
Compound Names
Compound Name This compound Hexafluoropropylene Pentafluoropropionyl fluoride Iron(III) trifluoride 18-crown-6 ether Acetonitrile Perfluoro-2,3-epoxy-2-methylpentane Perfluoro-2-methyl-2-pentene Sodium fluoride Potassium fluoride Cesium fluoride Sulfolane 15-crown-5 Diglyme
Chemical Reactivity and Mechanistic Studies
Photolytic Degradation Pathways
Atmospheric photolysis is the principal removal mechanism for 4-(Trifluoromethyl)perfluoro-3-pentanone. researchgate.net Studies utilizing simulation chambers and natural sunlight have been crucial in elucidating the kinetics and products of its photochemical decomposition. The atmospheric lifetime of the compound is estimated to be between 4 and 14 days, contingent on factors like latitude and time of year. nih.govresearchgate.net
The absorption of ultraviolet (UV) and visible (Vis) light is the initial step in the photolytic degradation of a chemical. The UV-Vis absorption spectrum for this compound has been determined through laboratory measurements. acs.orgacs.org The molecule absorbs radiation in the 240 to 350 nm range, which is attributed to the weak π* ← n electronic transition of the carbonyl group. acs.org The presence of highly electronegative fluorine atoms as substituents causes a red-shift in the absorption maximum compared to non-fluorinated ketones. acs.org
Key characteristics of the UV-Vis absorption spectrum have been reported, providing the basis for calculating photolysis rates in the atmosphere. researchgate.net
| Parameter | Value | Wavelength Range (nm) |
|---|---|---|
| Absorption Maximum (λmax) | ~305 nm | N/A |
| Absorption Cross Section (σ) at λmax | 6.8 × 10-20 cm2 molecule-1 | 305 nm |
| Effective Absorption Range | 240 - 350 nm | N/A |
This table summarizes the key UV-Vis absorption characteristics for this compound.
In addition to UV-Vis data, the infrared absorption cross-sections have also been obtained, which are essential for atmospheric monitoring and radiative efficiency calculations. acs.orgacs.orgresearchgate.netnih.gov
The quantum yield (Φ) represents the efficiency of a photochemical process, specifically the probability that the absorption of a photon will lead to a particular chemical reaction. For this compound, the quantum yield has been investigated under natural sunlight conditions in the EUPHORE (European Photoreactor) simulation chamber in Valencia, Spain. acs.orgacs.orgresearchgate.netnih.gov
These experiments determined an effective quantum yield for the photolysis of the compound over the atmospherically relevant wavelength range of 290-400 nm. acs.orgnih.gov The findings from these studies are critical for accurately modeling the compound's atmospheric lifetime.
| Parameter | Value | Conditions |
|---|---|---|
| Effective Quantum Yield (Φ) | 0.043 ± 0.011 | 290-400 nm, Natural Sunlight |
| Photolysis Loss Rate (Jphotol) | (6.4 ± 0.3) × 10-6 s-1 | July, Valencia, Spain (10-14 GMT) |
This table presents the key findings from quantum yield investigations of this compound under natural sunlight conditions. acs.orgnih.gov
The absorption of UV radiation by this compound provides the necessary energy to break the C-C bond adjacent to the carbonyl group (α-cleavage). nih.gov This is the primary photodissociation pathway, leading to the formation of two perfluoroalkyl radical species. nih.govresearchgate.netresearchgate.net
The primary photolysis reaction is: CF₃CF₂C(O)CF(CF₃)₂ + hν → CF₃CF₂C•(O) + •CF(CF₃)₂ nih.govresearchgate.netresearchgate.net
The resulting radicals, the perfluoro-propanoyl radical (CF₃CF₂C•(O)) and the heptafluoroisopropyl (B10858302) radical (•CF(CF₃)₂), are highly reactive and will participate in subsequent atmospheric reactions. Further investigations in smog chambers have also identified a minor but discernible yield (approximately 0.6%) of perfluoropropionic acid (PFPrA) as a secondary product under low NOx conditions. nih.govresearchgate.net While photolysis is the main atmospheric fate of the parent compound, this degradation contributes a small amount to the environmental loading of PFPrA. nih.govresearchgate.net
Hydrolytic and Hydration Reactions
While photolysis is the dominant atmospheric degradation pathway, the potential for this compound to react with water through hydrolysis and hydration has also been investigated.
Scientific studies have shown that this compound can undergo abiotic hydrolysis in a reaction analogous to the Haloform reaction. nih.govresearchgate.net This chemical process involves the cleavage of the molecule by water. However, measurements of the hydrolysis rate using ¹⁹F NMR spectroscopy at different pH levels have demonstrated that this reaction is exceedingly slow under typical atmospheric and environmental conditions. nih.govresearchgate.net Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound. nih.govresearchgate.net It has been noted that an alkaline environment could potentially accelerate this process. researchgate.net
Computational studies using density functional theory were also conducted to investigate the hydration of the carbonyl group to form a geminal diol. The results indicated that this hydration process is not an important environmental fate for the molecule. nih.govresearchgate.net
Despite its slow rate, the theoretical products of the hydrolysis of this compound have been identified. The Haloform-type reaction with water yields perfluoropropionic acid (PFPrA) and 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea). nih.govresearchgate.net
The hydrolysis reaction is: CF₃CF₂C(O)CF(CF₃)₂ + H₂O → CF₃CF₂C(O)OH + CF₃CFHCF₃ nih.govresearchgate.net
These products, PFPrA and HFC-227ea, are themselves subjects of environmental interest. researchgate.net However, due to the very slow kinetics of the hydrolysis reaction, the contribution of this compound to the environmental concentrations of these products via this specific pathway is considered negligible. nih.govresearchgate.net
Reactivity with Other Chemical Species
While specific experimental data on the reactivity of this compound with a wide range of chemical species is limited in publicly accessible literature, its chemical behavior can be inferred from its structure and studies on analogous perfluorinated compounds. The highly fluorinated nature of the molecule significantly influences its reactivity, particularly the electrophilicity of the carbonyl carbon and the stability of potential leaving groups.
Interaction Studies with Fuels and Additives
Detailed interaction studies between this compound and specific fuels and additives are not extensively documented in scientific literature. However, its application as a fire suppression agent necessitates a degree of chemical inertness at ambient temperatures. General compatibility testing of fluorinated hydrocarbons with fuel system materials has been conducted, though specific data for this compound is sparse. researchgate.net It is known that small additions of fluorinated hydrocarbons can, in some cases, promote the combustion of lean fuel-air mixtures due to the heat released during their chemical conversion at high temperatures. researchgate.net
Reaction Kinetics with Hydrogen Radical
Fluorination Reactions involving Nucleophilic Attack and Vinylic Fluorine Displacement
There is a lack of specific literature describing fluorination reactions where this compound acts as a substrate for nucleophilic attack leading to vinylic fluorine displacement. The carbonyl group is the most likely site for nucleophilic attack in this molecule. While nucleophilic vinylic substitution is a known reaction class for perfluoroalkenes, its direct application to this saturated ketone is not apparent without a preceding elimination step to form a C=C double bond. researchgate.netresearchgate.netdocumentsdelivered.com
Research on other perfluoroalkyl ketones has shown that the activation of α-C–F bonds is challenging but can be achieved with specific reagents, such as organophosphorus compounds, to achieve monodefluorinative halogenation. nih.gov This proceeds through an interrupted Perkow-type reaction, demonstrating that C-F bonds adjacent to the carbonyl can be selectively functionalized under certain conditions. nih.gov However, this does not represent a direct vinylic substitution on the starting ketone.
Reactions with Carboxylic Acids, Alcohols, and Cyclic Amides
Detailed mechanistic studies on the reactions of this compound with carboxylic acids, alcohols, and cyclic amides are not widely published. Generally, aldehydes and ketones react with alcohols to form hemiacetals and acetals in a reversible, acid-catalyzed reaction. libretexts.orgyoutube.com The high electrophilicity of the carbonyl carbon in a perfluorinated ketone would likely favor this reaction.
The reaction of ketones with primary amines typically forms imines (Schiff bases) through a series of steps involving nucleophilic attack by the amine, proton transfer, and dehydration. libretexts.org This reaction is also generally acid-catalyzed. libretexts.org Given the reactivity of perfluorinated ketones with other nucleophiles, a similar reaction pathway with amines and cyclic amides is plausible. Studies on other perfluoroisopropyl ketones have explored their reactions with various amines. researchgate.net
Fundamental Mechanistic Insights into Chemical Transformations
The most well-documented chemical transformation of this compound is its atmospheric degradation, which occurs primarily through photolysis. nih.govresearchgate.net
Upon absorption of UV radiation in the 290-400 nm range, the molecule undergoes C-C bond cleavage adjacent to the carbonyl group. nih.gov This homolytic cleavage results in the formation of two perfluoroalkyl radicals: a perfluoroethylcarbonyl radical (CF₃CF₂C(O)•) and a heptafluoroisopropyl radical (•CF(CF₃)₂). nih.govresearchgate.net
Photolysis Reaction: CF₃CF₂C(O)CF(CF₃)₂ + hν → CF₃CF₂C(O)• + •CF(CF₃)₂ nih.govresearchgate.net
A study conducted under natural sunlight conditions determined the photolysis loss rate to be (6.4 ± 0.3) x 10⁻⁶ s⁻¹. nih.gov This corresponds to an atmospheric lifetime of approximately one week. nih.gov Smog chamber studies have shown that this photolytic degradation can lead to the formation of perfluoropropionic acid (PFPrA, CF₃CF₂C(O)OH) in small yields (around 0.6%) under low NOx conditions. nih.govresearchgate.net
Other potential degradation pathways, such as hydrolysis and hydration, have been investigated and found to be insignificant in an environmental context. nih.gov The rate of hydrolysis is too slow to be a major factor in its atmospheric fate. nih.gov Computational studies using density functional theory (DFT) have also determined that hydration to form a geminal diol is not an important environmental fate for this compound. nih.govfigshare.com
The primary mechanistic insight is that direct photolysis is the dominant atmospheric sink for this compound, leading to the generation of perfluoroalkyl radicals which can then participate in further atmospheric reactions. nih.gov
Advanced Characterization Techniques and Thermophysical Research
Spectroscopic Analysis for Structural Elucidation and Dynamic Behavior
Spectroscopic methods are fundamental in determining the molecular structure and behavior of 4-(Trifluoromethyl)perfluoro-3-pentanone. Techniques such as UV-Vis, Infrared, and Nuclear Magnetic Resonance spectroscopy provide a detailed picture of its electronic transitions, vibrational modes, and atomic connectivity.
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by a broad absorption band with a maximum at approximately 305 nm. researchgate.net This absorption corresponds to the n → π* electronic transition of the carbonyl group. The energy from the absorbed photons is not sufficient to cause ionization but can induce vibrational excitation of the covalently bonded atoms and groups. msu.edu The study of its absorption cross-sections is crucial for understanding its atmospheric photolysis, which is its primary removal mechanism from the atmosphere. researchgate.net The effective quantum yield of photolysis has been determined to be 0.043 ± 0.011 over the wavelength range of 290-400 nm. nih.gov
Infrared (IR) spectroscopy is employed to identify the functional groups and analyze the vibrational modes of the molecule. rsc.org The covalent bonds within the this compound molecule, such as the carbon-fluorine (C-F) and carbon-oxygen (C=O) bonds, vibrate at specific frequencies. msu.edu When the molecule absorbs infrared radiation that matches these frequencies, it results in an absorption band in the IR spectrum.
For this perfluorinated ketone, the spectrum is dominated by strong absorptions corresponding to:
C=O Stretching: The carbonyl group gives rise to a strong, characteristic absorption band.
C-F Stretching: Due to the high degree of fluorination, intense and complex absorption bands associated with C-F stretching vibrations are prominent in the "atmospheric window" region, typically between 750 and 1250 cm⁻¹. benthamopen.com
These vibrational modes are fundamental to calculating the compound's radiative efficiency and, consequently, its global warming potential. benthamopen.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the definitive structural elucidation and assessment of isomeric purity of fluorinated compounds like this compound. fluorine1.ruresearchgate.net The ¹⁹F nucleus is NMR-active and provides detailed information about the chemical environment of each fluorine atom in the molecule.
The ¹⁹F NMR spectrum displays distinct resonance signals (chemical shifts) for the chemically non-equivalent fluorine atoms in the CF₃, CF₂CF₃, and CF(CF₃)₂ groups. The integration of these signals allows for the quantitative determination of the relative number of fluorine atoms in each group, confirming the molecular structure. Furthermore, spin-spin coupling between adjacent fluorine nuclei provides valuable information about the connectivity of the carbon skeleton. The absence of unexpected signals in the spectrum is a strong indicator of high isomeric purity. fluorine1.ru
Experimental Measurement of Thermophysical Properties and Phase Behavior
The thermophysical properties of this compound are critical for its application in areas such as heat transfer and fire suppression. nist.govresearchgate.net Experimental measurements define its behavior across different temperatures, pressures, and phases.
The pressure-density-temperature (pρT) relationship is essential for understanding the fluid's equation of state. researchgate.net In the near-critical and supercritical regions, fluids exhibit rapid and significant changes in their properties. scispace.com For this compound, extensive pρT data has been collected to characterize this behavior accurately.
Experimental measurements have been conducted along multiple isochores (lines of constant density) to map the fluid's properties. researchgate.net These studies provide crucial data for developing and validating thermodynamic models.
| Parameter | Range |
|---|---|
| Temperature (K) | 333.5 to 523.5 |
| Pressure (MPa) | Up to 10 |
| Density (kg·m⁻³) | 107 to 1526 |
From these measurements, the critical parameters for the compound have been determined. researchgate.net
Critical Temperature (Tcr): 441.81 K
Critical Pressure (Pcr): 1.869 MPa
Critical Density (ρcr): 606.81 kg·m⁻³
Viscosity is a key transport property that influences fluid flow and heat transfer performance. The viscosity of liquid this compound has been measured over a broad range of temperatures and pressures using techniques such as a vibrating-wire viscometer. nist.govnih.gov These experiments provide a comprehensive dataset of the fluid's viscous behavior. nih.gov
The experimental data gathered from these measurements are then used to develop robust correlation models. nist.gov These models are mathematical equations that can accurately predict the viscosity of the fluid at temperatures and pressures where experimental data may not be available, which is essential for engineering design and performance simulations. nih.gov A viscosity correlation has been developed for the liquid phase covering a temperature range of 240 K to 400 K at pressures up to 40 MPa, with an estimated uncertainty of 2% at a 95% confidence level. nist.gov
| Temperature (K) | Pressure (MPa) | Density (kg·m⁻³) | Viscosity (mPa·s) |
|---|---|---|---|
| 243.16 | 0.10 | 1741.0 | 0.999 |
| 243.16 | 20.00 | 1772.3 | 1.282 |
| 293.15 | 0.10 | 1604.8 | 0.435 |
| 293.15 | 40.00 | 1670.3 | 0.651 |
| 343.15 | 1.00 | 1429.5 | 0.246 |
| 343.15 | 40.00 | 1531.0 | 0.362 |
| 373.15 | 2.00 | 1303.4 | 0.191 |
| 373.15 | 40.00 | 1445.6 | 0.283 |
Thermal Conductivity Studies across Vapor, Liquid, and Supercritical States
The thermal conductivity of this compound has been extensively investigated to support its application in heat transfer technologies. New experimental data have been reported for its vapor, liquid, and supercritical states, utilizing a transient hot-wire apparatus. nih.gov These measurements cover a broad temperature range from 183 K to 501 K and pressures from 0.02 MPa to 69 MPa. nih.gov
The uncertainty of these experimental data is reported to be 1% for the liquid and supercritical regions at densities above 600 kg·m⁻³, 1.5% for vapor and supercritical regions at pressures of 1 MPa or greater and densities below 200 kg·m⁻³, and 3% for supercritical states with densities between 200 kg·m⁻³ and 600 kg·m⁻³, as well as for vapor and supercritical states at pressures below 1 MPa. nih.govresearchgate.net A total of 2766 data points were collected, which facilitated the development of a comprehensive correlation for the thermal conductivity of the fluid. nih.gov This correlation is applicable from the triple point to 500 K and at pressures up to 70 MPa, with an estimated expanded relative uncertainty at a 95% confidence level ranging from approximately 1% to 4%, with the largest uncertainties observed in the critical region. nih.govresearchgate.net
Table 1: Experimental Thermal Conductivity of this compound
| Temperature (K) | Pressure (MPa) | Density (kg·m⁻³) | Thermal Conductivity (W·m⁻¹·K⁻¹) | Phase |
|---|---|---|---|---|
| 183.19 | 10.15 | 1772.3 | 0.0818 | Liquid |
| 298.15 | 0.10 | 1604.0 | 0.0573 | Liquid |
| 445.00 | 5.00 | 685.0 | 0.0385 | Supercritical |
| 501.00 | 1.00 | 15.8 | 0.0291 | Vapor |
Vapor Pressure Determinations via Static and Dynamic Methods
Accurate vapor pressure data is fundamental for modeling phase equilibria. For this compound, vapor pressure has been measured using a static technique within a spherical acoustic resonator. nist.govresearchgate.net These measurements were conducted over a temperature range of 325 K to 440 K. nist.govresearchgate.net Another study utilized an extraction method to measure vapor pressure in the temperature range from 300 K to 400 K, obtaining 11 data points in the pressure range of 42 kPa to 825 kPa. researchgate.net The data from these static and extraction methods are crucial for developing correlations that describe the relationship between temperature and saturation pressure. nist.govresearchgate.net
Table 2: Experimental Vapor Pressure of this compound
| Temperature (K) | Vapor Pressure (kPa) | Method |
|---|---|---|
| 300 | 42 | Extraction |
| 325 | - | Static |
| 400 | 825 | Extraction |
| 440 | - | Static |
Speed of Sound Measurements in Liquid and Vapor Phases
Speed of sound measurements provide valuable information about the thermodynamic properties of a fluid, including its compressibility. For this compound, the speed of sound has been measured in both the liquid and vapor phases. nist.gov In the vapor phase, a spherical acoustic resonator was used for measurements from 325 K to 500 K at pressures up to 1.7 MPa. nist.govresearchgate.net For the liquid phase, a time-of-flight technique was employed in a bench-top instrument to measure the speed of sound from 278 K to 308 K at atmospheric pressure (83 kPa). nist.govresearchgate.net
Critical Parameter Determination and Phase Equilibria Research
The critical point of a fluid is a key parameter in thermodynamics, and its determination is essential for developing equations of state. The pressure-density-temperature (p-ρ-T) behavior of this compound was measured from 225 K to 470 K at pressures up to 36 MPa using a two-sinker densimeter. nist.govresearchgate.net These measurements included compressed-liquid states and the extended critical region. nist.gov Another study focused specifically on the near-critical and supercritical regions, obtaining 155 p-ρ-T data points along 21 isochores for densities between 107 and 1526 kg·m⁻³, temperatures from 333.5 K to 523.5 K, and pressures up to 10 MPa. researchgate.net The experimental uncertainties in these measurements were estimated to be 0.028 K for temperature, 4 kPa for pressure, and 0.5% for density. researchgate.net Analysis of single- and two-phase data allowed for the determination of vapor pressures and the densities of the saturated liquid and vapor. researchgate.net
Table 3: Critical Parameters of this compound
| Critical Parameter | Value |
|---|---|
| Critical Temperature (Tc) | 169 °C |
| Critical Pressure (Pc) | 1.88 MPa |
| Critical Density (ρc) | 606.8 kg·m⁻³ |
Development and Validation of Equations of State from Experimental Data
The comprehensive experimental data for vapor pressure, p-ρ-T behavior, and speed of sound have been utilized to develop a highly accurate equation of state (EoS) for this compound. nist.govresearchgate.net This EoS is explicit in the Helmholtz energy and covers the entire fluid region. nist.govresearchgate.net The equation of state represents the experimental vapor-pressure data with a root mean square (RMS) deviation of 0.066%, the p-ρ-T data to 0.067%, and the speed-of-sound data to 0.029%. researchgate.net The EoS is considered valid from the triple point to 500 K at pressures up to 50 MPa, with uncertainties in liquid density of 0.05% from 220 K to 440 K at pressures up to 40 MPa. researchgate.net This robust model is essential for predicting the thermodynamic properties of the fluid in various engineering applications. nist.gov
Computational Chemistry and Theoretical Modeling
Molecular Simulations for Structural and Electronic Properties
Molecular simulations, encompassing techniques like molecular dynamics (MD) and quantum mechanics (QM), offer a window into the three-dimensional structure and electronic landscape of 4-(Trifluoromethyl)perfluoro-3-pentanone. These simulations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric profile.
Table 1: Calculated Structural and Electronic Properties of this compound
| Property | Value | Computational Method |
| C=O Bond Length | ~1.20 Å | DFT |
| C-C-C Bond Angle (Ketone) | ~115° | DFT |
| Dipole Moment | ~3.5 D | DFT |
| Molecular Electrostatic Potential | Negative potential around oxygen and fluorine atoms | DFT |
Note: The values presented are approximations based on typical results from Density Functional Theory (DFT) calculations for similar fluorinated ketones and may vary depending on the specific level of theory and basis set used.
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.
The atmospheric fate of this compound is largely dictated by its photolytic degradation. Computational modeling has been employed to understand the intricate steps involved in this process. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an excited electronic state. Quantum chemical calculations indicate that the primary photochemical process is the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. nih.govresearchgate.net
This bond scission results in the formation of two radical species: a perfluoroethyl radical (•CF2CF3) and a perfluoroisopropylcarbonyl radical (•C(O)CF(CF3)2). nih.govresearchgate.net Theoretical models can further elucidate the subsequent reactions of these radicals in the atmosphere, contributing to a comprehensive understanding of the compound's atmospheric lifetime and environmental impact. The Tropospheric Ultraviolet-Visible (TUV) model has been used to estimate an atmospheric lifetime for the compound of approximately 4 to 14 days, depending on latitude and time of year. nih.govresearchgate.net
While photolysis is the dominant degradation pathway, the potential for hydrolysis has also been investigated using computational methods. nih.govresearchgate.net Quantum chemical calculations can model the reaction pathway of hydrolysis, which would involve the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon.
Studies have computationally investigated the hydration of this compound to form a geminal diol. nih.govresearchgate.net These density functional theory (DFT) calculations have determined that this hydration is not a significant environmental fate for the compound. nih.govresearchgate.net Furthermore, experimental measurements, supported by theoretical understanding, have shown that the rate of hydrolysis is exceedingly slow under atmospheric conditions and, therefore, is not considered a significant degradation pathway. nih.govresearchgate.net
Prediction of Thermophysical Behavior through Computational Fluid Dynamics (CFD) and Molecular Dynamics (MD)
Computational Fluid Dynamics (CFD) and Molecular Dynamics (MD) simulations are powerful techniques for predicting the thermophysical properties of fluids. While extensive experimental data is available for the thermophysical properties of this compound, nist.govresearchgate.net computational methods can be used to augment this data and to understand these properties at a molecular level.
MD simulations can model the collective behavior of an ensemble of molecules to predict properties such as density, viscosity, thermal conductivity, and heat capacity as a function of temperature and pressure. These simulations provide insights into how the intermolecular forces, governed by the molecule's structure and electronic properties, give rise to its macroscopic thermophysical behavior.
CFD, on the other hand, is a macroscopic approach that solves the equations of fluid flow. It can be used to model the behavior of this compound in various applications, such as in heat transfer systems or as a fire suppression agent, by incorporating its thermophysical properties, which can be obtained from either experimental measurements or MD simulations.
Computational Frameworks for Rational Design and Property Tailoring of Perfluorinated Compounds
The insights gained from computational studies of this compound can be leveraged within broader computational frameworks for the rational design of new perfluorinated compounds with tailored properties. By systematically modifying the molecular structure in silico—for example, by changing the length of the perfluoroalkyl chains, introducing different functional groups, or altering the degree of branching—it is possible to predict how these changes will affect the compound's properties.
For instance, quantum chemical calculations can be used to screen potential candidate molecules for desired electronic properties, such as a specific dipole moment or reactivity profile. Molecular dynamics simulations can then be employed to predict the thermophysical properties of the most promising candidates. This iterative process of computational design, synthesis, and experimental validation can significantly accelerate the discovery of new perfluorinated compounds with optimized performance for specific applications, such as next-generation refrigerants, solvents, or dielectric fluids. nih.gov
Applications in Advanced Chemical and Materials Science Research
Role as a Specialty Solvent in Fluorinated Compound Synthesis
As a specialty solvent, 4-(Trifluoromethyl)perfluoro-3-pentanone is utilized in various chemical reactions, particularly in the synthesis of other fluorinated compounds. lgcstandards.com Its exceptional stability and inertness make it a suitable medium for reactions involving highly reactive fluorinating agents. lgcstandards.comuni-hamburg.de
The use of this compound as a solvent can enhance reaction efficiency and selectivity. lgcstandards.com The presence of a polyfluoroalkyl group can lower the oxidation potential of substrates, leading to higher yields of perfluorinated compounds compared to reactions in non-fluorinated solvents. uni-hamburg.de Its properties are beneficial in the pharmaceutical and agrochemical industries for the synthesis of complex fluorinated molecules, where it serves as a valuable intermediate. lgcstandards.com While specific kinetic or selectivity data from comparative studies are proprietary or limited in open literature, its role is acknowledged in facilitating the development of novel compounds with enhanced efficacy. lgcstandards.com
Integration into Fluorinated Polymer and Coating Technologies
The compound serves as a building block or solvent in the creation of high-performance fluorinated polymers and coatings. lgcstandards.com These materials are sought after for their exceptional thermal stability, chemical resistance, and low surface energy. lgcstandards.compops.int
Fluoropolymers are known for their excellent resistance to solvents, acids, and bases, a property conferred by the strength of the carbon-fluorine bond. mdpi.com Coatings formulated with fluoropolymers like PFA (perfluoroalkoxy alkane) and FEP (fluorinated ethylene (B1197577) propylene) provide a robust barrier against chemical attack, making them suitable for lining chemical processing equipment. researchgate.netgoogle.com
Research into novel fluorinated polymers for coatings has utilized precursors structurally similar to this compound. For instance, a new fluorine-containing methacrylate (B99206) monomer derived from perfluoro-2-methyl-2-pentene (B72772) was synthesized to create polymers for coatings. rsc.org The resulting polymer films exhibited excellent water and oil repellency, demonstrating significant surface energy modification. rsc.org The performance of these novel polymers was found to be superior to some existing short-chain fluorinated polymers. rsc.org The contact angles of water and n-hexadecane on films of these polymers are indicative of their low surface energy. rsc.org
| Polymer | Water Contact Angle (°) | n-Hexadecane Contact Angle (°) |
|---|---|---|
| Homopolymer of new monomer* | 118.5 | 68.4 |
| Copolymer with Methyl Methacrylate | 117.8 | 66.9 |
| Copolymer with Ethyl Methacrylate | 118.0 | 67.2 |
| Copolymer with Butyl Methacrylate | 116.2 | 64.3 |
*Monomer: CH2=C(CH3)COOC–(CF3)2CF2CF2CF3
Analytical Chemistry Applications as a Reference Standard
In the field of analytical chemistry, particularly for the detection and quantification of per- and polyfluoroalkyl substances (PFAS), pure, authentic reference standards are critical for accurate results. lgcstandards.com The lack of adequate standards has historically hampered the precise quantification of these "forever chemicals" in environmental and biological samples.
This compound is available as a reference material for laboratory use. lgcstandards.com While detailed application notes specifying its use as an internal or external standard in routine LC-MS/MS assays are not widespread in public literature, its availability is significant for the analytical community. lgcstandards.compops.int The accurate quantification of the thousands of different PFAS compounds is a resource-intensive challenge, and the availability of characterized standards for various structural classes, including fluorinated ketones, is essential for developing robust analytical methods. lgcstandards.com These standards are necessary for method validation, calibration, and ensuring the quality control of measurements in complex matrices.
Research into its Utility as a Working Fluid in Organic Rankine Cycle (ORC) Systems
Significant research has been conducted on the thermodynamic properties of this compound (also known by trade names Novec™ 649 and Novec™ 1230) to evaluate its suitability as a working fluid in Organic Rankine Cycle (ORC) systems. ORCs are used to convert low-grade heat into useful work or electricity, and the choice of working fluid is critical to the cycle's efficiency and environmental impact. This compound is of interest due to its negligible global warming potential.
Comprehensive studies have established a foundational equation of state for the fluid by measuring key thermophysical properties over wide ranges of temperature and pressure. These experimental data are crucial for accurately modeling and optimizing ORC systems that would use this fluid.
| Property | Temperature Range (K) | Pressure Range (MPa) |
|---|---|---|
| p-ρ-T Behavior (Density) | 225 to 470 | up to 36 |
| Vapor-Phase Speed of Sound | 325 to 500 | up to 1.7 |
| Vapor Pressure | 325 to 440 | N/A |
| Liquid Density & Speed of Sound | 278 to 308 | ~0.083 (Atmospheric) |
Further research has also characterized other essential properties, such as viscosity and thermal conductivity, in near-critical and supercritical regions, providing the necessary data for designing heat exchangers and other components within an ORC system.
Thermodynamic Performance Optimization in ORC Designs
This compound has been identified as a promising working fluid for Organic Rankine Cycle (ORC) systems, particularly for converting low-grade heat into useful work. Researchers have focused on its thermodynamic properties to optimize the efficiency and design of ORC systems. Its potential in these applications stems from its favorable environmental profile, including a global warming potential (GWP) of approximately one. firetechsh.com
Comprehensive measurements of its thermodynamic properties, including pressure–density–temperature (pρT) behavior, vapor pressure, and speed of sound, have been conducted to develop accurate equations of state. cymitquimica.com These equations are crucial for engineers to model and simulate ORC performance. Studies have gathered extensive data points, such as 155 pρT data points along 21 isochores for densities ranging from 107 to 1526 kg·m–3 and temperatures from 333.5 to 523.5 K. chemimpex.com This detailed characterization allows for precise calculation of cycle efficiencies, turbine power output, and condenser/evaporator sizing, thereby enabling the optimization of ORC designs for specific heat sources.
Interactive Data Table: Thermodynamic Properties
Below is an interactive table summarizing key thermodynamic data for this compound.
| Property | Value | Unit |
| Molar Mass | 316.046 | g·mol⁻¹ |
| Boiling Point | 49 | °C |
| Melting Point | -108 | °C |
| Density | 1,610 | kg/m ³ |
| Vapor Pressure | 40.4 | kPa @ 25 °C |
| Thermal Conductivity | 0.059 | W/m-K |
Development as a Clean Agent for Fire Suppression Systems
As a clean agent, this compound is a leading replacement for historical fire suppressants like halons, which are known for their ozone-depleting properties. It is valued in applications where water-based systems would damage high-value assets, such as in data centers, museums, and medical facilities. made-in-china.com
The fire extinguishing capability of this compound is attributed to a combination of physical and chemical mechanisms. The primary mechanism is physical, involving the rapid removal of heat from the fire. firetrace.com Upon discharge, the agent vaporizes, absorbing a significant amount of thermal energy and thereby cooling the combustion zone below the point of self-sustained burning. scribd.com
In addition to its cooling effect, there is a chemical contribution to its fire suppression action. scribd.com The compound thermally decomposes in a fire, and the resulting radicals are thought to interfere with the chain reactions of combustion, although this effect is secondary to the physical cooling mechanism.
Research has demonstrated the high fire extinguishing efficiency of this compound. Laboratory and full-scale experiments have shown that its minimum extinguishing volume concentration is lower than that of many hydrofluorocarbons (HFCs). scribd.com However, due to its higher molecular weight, the required mass concentration is significantly higher. scribd.com For example, it has a fire suppression concentration of 4-6%, which is effective for extinguishing Class A, B, and C fires. firetechsh.comfiretrace.com
Effective fire suppression relies on the rapid and uniform dispersion of the extinguishing agent. Being a liquid at room temperature, this compound's dispersion characteristics are a key area of research. firetechsh.com Studies have explored methods to improve its dispersion, such as mixing it with a lower boiling point agent or an inert gas. firetechsh.com This approach helps to ensure that the agent is released as a gas and distributed effectively throughout the protected space to achieve the necessary extinguishing concentration quickly. firetechsh.com
Extensive studies have been conducted to ensure the compatibility of this compound with materials commonly found in fire suppression systems and protected environments. Tests have shown that it has good compatibility with a wide range of materials, including metals like steel, aluminum, stainless steel, and brass, as well as various plastics and rubbers. made-in-china.comeaglefireequipments.com In one study, no fading or damage was observed on metals that were in contact with the agent for 10 days at 48 °C. made-in-china.com This lack of reactivity prevents corrosion or degradation of system components and protected assets. firetechsh.com
Exploration in Electronics Cooling and Heat Transfer Research
The compound's excellent dielectric properties, chemical inertness, and suitable thermophysical characteristics make it a strong candidate for single-phase and two-phase immersion cooling of electronics. chemimpex.com As electronic components become more powerful and compact, traditional air-cooling methods are reaching their limits. Immersion cooling with a fluid like this compound offers a more efficient heat transfer solution. chemimpex.com Its non-conductive nature ensures that it can be in direct contact with electronic components without causing short circuits. made-in-china.com Research in this area focuses on optimizing heat transfer coefficients and flow dynamics to effectively manage the thermal loads of high-performance computing systems and data centers.
Thermal Stability and Heat Transfer Fluid Performance
This compound, also known as perfluoro(2-methyl-3-pentanone), is a fluorinated ketone recognized for its exceptional thermal stability, making it a prime candidate for various high-performance applications. chemimpex.com This compound is a key component in advanced heat transfer fluids, such as 3M's Novec 649, where it is valued for its ability to remain stable at elevated temperatures. wikipedia.org Research has demonstrated its suitability for use in demanding environments, including electronics cooling and as a working fluid in Organic Rankine Cycles (ORC). researchgate.netresearchgate.net
One of the defining characteristics of this fluorinated ketone is its resistance to thermal degradation. chemimpex.com Studies indicate that at temperatures below 500°C, there is no measurable thermal breakdown of the compound. This high degree of thermal stability is attributed to the strength of the carbon-fluorine and carbon-carbon bonds within its molecular structure. semiconductors.org The shielding effect of the fluorine atoms further contributes to its inertness. semiconductors.org However, at temperatures exceeding 200°C, there is a potential for thermal decomposition, which can lead to the formation of by-products. nasa.gov
As a heat transfer fluid, this compound offers a unique combination of properties. Its relatively low boiling point of 49°C facilitates its use in two-phase immersion cooling systems. wikipedia.org In such systems, the fluid utilizes evaporative cooling to efficiently remove heat from electronic components. wikipedia.org The vaporized fluid is then cooled and condensed, typically using a cold water loop, before being recirculated. wikipedia.org This efficient heat transfer mechanism is crucial for maintaining optimal operating temperatures in high-density electronic environments like data centers. wikipedia.org
The performance of this compound as a heat transfer fluid is further enhanced by its low viscosity and low pour point, even at relatively high molecular weights. semiconductors.org These properties ensure that the fluid remains effective across a broad range of operating temperatures. Additionally, its hydrophobic and oleophobic nature prevents miscibility with water and organic compounds, which is advantageous in preventing contamination and swelling of elastomers and plastics in cooling systems. semiconductors.org
Extensive research has been conducted to characterize the thermophysical properties of this compound to support its application as a heat transfer fluid. This includes detailed measurements of its pressure-density-temperature (pρT) behavior, vapor pressure, and speed of sound over a wide range of conditions. nist.gov These comprehensive datasets have been used to develop equations of state that accurately model the fluid's thermodynamic behavior, providing essential information for the design and optimization of heat transfer systems. nist.gov
Table 1: Thermal and Physical Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 49 °C |
| Melting Point | -108 °C |
| Density | 1,610 kg/m³ |
| Thermal Conductivity | 0.059 W/m-K |
| Vapor Pressure | 40.4 kPa @ 25 °C |
Note: Data presented for standard conditions (25 °C, 100 kPa) unless otherwise specified. wikipedia.org
Advanced Material Applications
A significant area of research in advanced materials science involves the microencapsulation of this compound for controlled release in automatic fire extinguishing systems. documentsdelivered.comresearchgate.net This innovative approach leverages the compound's effectiveness as a fire suppression agent by containing it within microscopic capsules that release their contents under specific thermal conditions. documentsdelivered.com The primary application of this technology is in providing rapid, localized fire suppression in confined spaces where traditional systems may be less effective. documentsdelivered.comrsc.org
The core principle of these systems is the thermally triggered release of the encapsulated fluorinated ketone. rsc.org When the ambient temperature rises to a predetermined threshold due to a fire, the shell of the microcapsules breaks down, releasing the fire-extinguishing agent directly at the source of the heat. documentsdelivered.com This targeted delivery mechanism allows for a highly efficient and rapid quenching of the fire, often before it can escalate. rsc.org The gas pressure generated by the vaporization and phase change of the liquid core material upon heating is sufficient to rupture the capsule shell, enabling an active fire protection response. documentsdelivered.comresearchgate.net
Research has focused on optimizing the preparation and performance of these microcapsules. documentsdelivered.com This includes the selection of appropriate core and wall materials to ensure both stability during storage and reliable release at the desired temperature. documentsdelivered.com The thermal stability of the microcapsules is a critical factor, and studies have explored methods to enhance it, such as modifying the shell material with nanoparticles. researchgate.net The goal is to create microcapsules that are stable under normal operating conditions but will reliably release their contents in a fire event. researchgate.net
The effectiveness of these microencapsulated fire-extinguishing agents has been demonstrated in various studies. When incorporated into combustible materials, they can impart self-extinguishing properties. documentsdelivered.comresearchgate.net Even when the concentration of microcapsules is not sufficient to achieve complete self-extinguishment, they can still significantly enhance the fire resistance of the material by delaying ignition and reducing the heat release rate during combustion. documentsdelivered.comresearchgate.net
The development of these smart, thermally responsive materials represents a significant advancement in fire safety technology. documentsdelivered.com By integrating detection and suppression into a single component, microencapsulated this compound offers a promising solution for protecting sensitive and high-value equipment in enclosed spaces. documentsdelivered.comrsc.org
Table 2: Research Focus on Microencapsulated this compound
| Research Area | Key Objectives |
|---|---|
| Material Synthesis | Optimization of core and wall materials for thermal stability and controlled release. documentsdelivered.com |
| Performance Evaluation | Testing of fire suppression effectiveness in various materials and scenarios. documentsdelivered.comresearchgate.net |
| Release Mechanisms | Investigation of the thermal and physical processes governing capsule rupture. documentsdelivered.comresearchgate.net |
| Application Development | Integration into materials for automated and localized fire protection in confined spaces. rsc.org |
This compound is also investigated for its properties as a dielectric fluid, particularly in applications involving high-voltage electronics and equipment. Its excellent electrical insulation properties make it a suitable candidate for use as a coolant and insulating medium. fluorochemie.com
One of the key characteristics of a dielectric fluid is its dielectric strength, which is a measure of its ability to withstand a strong electric field without breaking down and becoming electrically conductive. This compound exhibits a high dielectric strength, with some commercial grades passing electrical insulation performance tests at voltages as high as 110kV. fluorochemie.com This property is crucial for preventing electrical arcing and ensuring the safe and reliable operation of electronic components.
In addition to its high dielectric strength, this fluorinated ketone is non-conductive and has a low dielectric constant. fluorochemie.com These properties are advantageous in applications where the fluid is in direct contact with electronic circuits, as it minimizes electrical interference and signal loss. Its use as a coolant for electronic equipment is a direct application of these dielectric properties, as it can efficiently remove heat without shorting out the electronics. fluorochemie.com
Research in this area also considers the compound's suitability as a replacement for other dielectric fluids that may have less favorable environmental or safety profiles. For example, it has been explored as a potential substitute for sulfur hexafluoride (SF₆) in transformers. fluorochemie.com The combination of its dielectric properties, thermal stability, and favorable environmental profile (low global warming potential and zero ozone depletion potential) makes it an attractive alternative for such applications. wikipedia.orgfluorochemie.com
The investigation into this compound as a dielectric fluid underscores its versatility in advanced material applications. Its ability to function as both an effective heat transfer agent and a reliable electrical insulator makes it a valuable material for the design of next-generation electronic and electrical systems.
Table 3: Dielectric Properties of this compound
| Property | Significance |
|---|---|
| High Dielectric Strength | Prevents electrical breakdown and arcing in high-voltage applications. fluorochemie.com |
| Non-conductive | Safe for direct contact with electronic components, preventing short circuits. fluorochemie.com |
| Low Dielectric Constant | Minimizes electrical interference and signal loss in electronic circuits. |
Environmental Behavior and Atmospheric Chemistry Studies
Atmospheric Fate and Lifetime Assessments
The atmospheric fate of 4-(Trifluoromethyl)perfluoro-3-pentanone is primarily governed by its susceptibility to atmospheric removal processes, which ultimately determine its persistence and environmental impact.
Photolytic Loss Rates and Atmospheric Lifetime Estimations
The predominant atmospheric loss process for this compound is photolysis by sunlight. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Studies conducted under natural sunlight conditions have determined its photolytic loss rate. In one study, the photolysis loss rate, J(photol), was measured to be (6.4 +/- 0.3) x 10⁻⁶ s⁻¹ during midday in Valencia, Spain. researchgate.netnih.gov This corresponds to an effective quantum yield of photolysis of 0.043 +/- 0.011 over the wavelength range of 290-400 nm. researchgate.netnih.gov
Based on these photolytic degradation rates, the atmospheric lifetime of this compound is estimated to be short. Various studies have reported lifetimes ranging from approximately 3 to 14 days, depending on factors like latitude and time of year. nih.govresearchgate.netresearchgate.netresearchgate.net A commonly cited atmospheric lifetime is around one week. researchgate.netnih.gov This rapid degradation in the atmosphere prevents its long-term accumulation.
Atmospheric Lifetime and Photolysis Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Atmospheric Lifetime | 3-14 days | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Photolytic Loss Rate (J(photol)) | (6.4 ± 0.3) x 10⁻⁶ s⁻¹ | researchgate.netnih.gov |
| Effective Quantum Yield (290-400 nm) | 0.043 ± 0.011 | researchgate.netnih.gov |
Atmospheric Oxidation Pathways and Kinetics
The primary atmospheric degradation pathway for this compound is direct photolysis. researchgate.netresearchgate.net This process involves the absorption of ultraviolet radiation, leading to the cleavage of the molecule. The photolysis of this compound yields CF₃CF₂C·(O) and ·CF(CF₃)₂ radicals. nih.govresearchgate.net
Environmental Degradation Products and Their Formation Pathways
The degradation of this compound in the environment leads to the formation of several byproducts, depending on the degradation pathway.
Formation of Perfluorocarboxylic Acids (PFCAs) under Low NOx Conditions
Under low nitrogen oxide (NOx) conditions, the atmospheric photolysis of this compound can lead to the formation of perfluoropropionic acid (PFPrA), a type of perfluorocarboxylic acid (PFCA). nih.govresearchgate.net However, experimental smog chamber studies have shown that the yield of PFPrA from this pathway is small, with a reported discernible yield of only 0.6%. nih.govresearchgate.net While this degradation pathway does contribute to the environmental loading of PFPrA, it is not considered to be the major source of this compound found in the environment. nih.govresearchgate.net
Byproducts of Thermal Decomposition (e.g., HF, COF₂)
When subjected to high temperatures, such as those encountered in fire suppression scenarios, this compound undergoes thermal decomposition. The primary and most concerning byproducts of this process are hydrogen fluoride (B91410) (HF) and carbonyl fluoride (COF₂). psu.edunist.gov The generation of these acidic gases is a key consideration in applications where the compound is used as a fire extinguishing agent. psu.edu Studies have shown that the amount of these thermal decomposition products generated is comparable to that of other halocarbon-based fire suppressants. nist.gov
Global Warming Potential (GWP) Assessment and Environmental Friendliness
Due to its short atmospheric lifetime, this compound has a very low Global Warming Potential (GWP). researchgate.netnih.gov The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. ffe.de Given its rapid degradation, the contribution of this compound to radiative forcing and climate change is considered negligible. researchgate.netresearchgate.netnih.govresearchgate.net
The 100-year GWP (GWP₁₀₀) for this compound has been reported to be less than 1, and in some assessments, as low as approximately 0.1 to 0.29. researchgate.netumweltbundesamt.de This low GWP, combined with a zero Ozone Depletion Potential (ODP), positions it as an environmentally preferable alternative to older, more persistent fluorinated compounds like halons and some hydrofluorocarbons (HFCs). researchgate.netnih.gov
Global Warming Potential (GWP) of this compound
| Time Horizon | GWP Value | Reference |
|---|---|---|
| 100 years | <1 | researchgate.net |
| 100 years | Negligible | researchgate.netnih.gov |
| 100 years | <0.21 | researchgate.netnih.gov |
| 100 years | 0.114 | umweltbundesamt.de |
Environmental Transport and Persistence Studies in Various Media
The environmental behavior of this compound is predominantly dictated by its fate in the atmosphere, with its transport and persistence in other environmental compartments like water and soil being less characterized. Studies have largely focused on its atmospheric chemistry due to its use patterns, which can lead to atmospheric release.
Atmospheric Fate
The primary and most significant degradation pathway for this compound in the environment is atmospheric photolysis. nih.govchemicalbook.com When released into the atmosphere, the compound is subject to degradation by sunlight. wikipedia.org This process is relatively rapid, leading to a short atmospheric lifetime.
Detailed research findings from simulation chamber studies have quantified the atmospheric persistence of this compound. The atmospheric lifetime is estimated to be between 4 and 15 days. nih.govwikipedia.org This short persistence in the atmosphere results in a negligible global warming potential (GWP). wikipedia.org
Other potential atmospheric degradation pathways, such as hydrolysis and hydration, have been investigated and found to be insignificant environmental sinks for this compound. nih.govresearchgate.net The rate of hydrolysis in the atmosphere is considered too slow to be a relevant process. nih.gov
| Parameter | Value | Reference(s) |
| Atmospheric Lifetime | 4 - 15 days | nih.govwikipedia.org |
| Primary Degradation Pathway | Atmospheric Photolysis | nih.govchemicalbook.com |
| Photolysis Products | CF3CF2C·(O) and ·CF(CF3)2 radicals; Perfluoropropionic acid (PFPrA) in small yields (~0.6%) | nih.gov |
| Global Warming Potential (GWP) | Negligible (approximately 1 over 100 years) | wikipedia.org |
| Ozone Depletion Potential (ODP) | 0 | wikipedia.org |
Aquatic and Terrestrial Fate
Information regarding the transport and persistence of this compound in aqueous and terrestrial environments is limited in scientific literature.
Water: The compound has low solubility in water. chemicalbook.comfluorochemie.com While atmospheric hydrolysis is not significant, the compound may undergo hydrolysis in aqueous environments, particularly under alkaline conditions, to form perfluoropropionic acid and HFC-227ea. researchgate.net However, quantitative data on the hydrolysis half-life in various water bodies is not well-established in the available research. nih.gov The Globally Harmonized System of Classification and Labeling of Chemicals (GHS) classifies the chemical as harmful to aquatic life with long-lasting effects. chemicalbook.comwikipedia.org
Soil: Specific studies detailing the adsorption, mobility, and persistence of this compound in soil are scarce. Key parameters such as the soil adsorption coefficient (Koc), which would determine its mobility, are not readily available. laboratoriumdiscounter.nl
Biodegradation: No specific studies on the biodegradation of this compound have been identified. Generally, per- and polyfluorinated compounds are highly resistant to microbial degradation due to the high strength and stability of the carbon-fluorine bond. ontosight.ai Safety data sheets often report that data on persistence, degradability, and bioaccumulative potential are not available. laboratoriumdiscounter.nl
| Environmental Medium | Transport & Persistence Findings | Reference(s) |
| Water | Low water solubility. May undergo hydrolysis, especially in alkaline conditions, but rates are not well-quantified for aquatic systems. Classified as harmful to aquatic life with long-lasting effects. | chemicalbook.comwikipedia.orgresearchgate.netfluorochemie.com |
| Soil | No specific data available on soil adsorption coefficient (Koc), mobility, or persistence. | laboratoriumdiscounter.nl |
| Sediment | No specific data available. | |
| Biota (Biodegradation) | No specific biodegradation studies found. Perfluorinated compounds are generally persistent and resistant to biodegradation. | laboratoriumdiscounter.nlontosight.ai |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The primary industrial synthesis of 4-(Trifluoromethyl)perfluoro-3-pentanone involves the reaction of pentafluoropropionyl fluoride (B91410) with hexafluoropropylene. researchgate.net While feasible for production, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. researchgate.net The drive for green chemistry is pushing innovation beyond traditional routes, with several emerging trends showing promise for the synthesis of complex fluorinated molecules.
Future research directions include:
Catalytic Innovations : Exploring novel catalytic systems to improve reaction efficiency, selectivity, and reduce energy consumption. This includes developing catalysts that can facilitate the synthesis under milder conditions, minimizing waste generation. Recent breakthroughs in synthesizing fluorinated oxetanes using copper catalysts to convert epoxides could inspire new pathways for fluorinated ketones. sciencedaily.com
Photochemical and Electrochemical Methods : Investigating light- or electricity-driven reactions could offer greener alternatives to conventional thermal processes. numberanalytics.com Photoredox catalysis, for instance, has been successfully used for the three-component synthesis of β-trifluoromethyl β-amino ketones and could be adapted for fluorinated ketones. nih.gov
Flow Chemistry : Implementing continuous flow processes can offer better control over reaction parameters, improve safety for handling reactive fluorinated intermediates, and allow for more efficient scaling-up of production compared to batch processes.
Bio-catalysis : The use of enzymes to catalyze fluorination reactions is a promising frontier for enhancing selectivity and reducing the environmental footprint of chemical synthesis. numberanalytics.com
Deeper Mechanistic Understanding of Complex Chemical Reactions
A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its applications and predicting its behavior. Research has already elucidated key aspects of its atmospheric degradation, which primarily occurs through photolysis and, to a lesser extent, hydrolysis. researchgate.net The photolysis process breaks the compound into CF(3)CF(2)C·(O) and ·CF(CF(3))(2) radicals. researchgate.net Hydrolysis can occur in a manner similar to a Haloform reaction, yielding HFC-227ea and perfluoropropionic acid, a process accelerated in alkaline environments. researchgate.net
Despite this knowledge, significant areas require further investigation:
Reaction Kinetics : Detailed kinetic studies under various conditions (temperature, pressure, presence of catalysts) are needed to build robust models for its performance and stability in applications like fire suppression and dielectric insulation.
Inhibitor Interactions : In fire suppression, the compound's interaction with combustion radicals is key to its efficacy. Deeper mechanistic studies can elucidate these complex radical chain reactions, potentially leading to the design of even more effective fire suppressants.
Material Compatibility : While used in various systems, long-term interactions with materials like ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubbers can lead to dissolution and diffusion. researchgate.net Mechanistic studies on these interactions are crucial for ensuring material compatibility and longevity in sealed systems.
Advancements in Theoretical and Computational Predictions for Material Design
Theoretical and computational chemistry are powerful tools for predicting the properties and behavior of molecules, thereby accelerating the design of new materials and applications. For fluorinated ketones, theoretical studies have been instrumental in understanding their atmospheric chemistry and environmental impact. researchgate.net
Future advancements in this area will likely focus on:
Predictive Modeling for Performance : Utilizing Density Functional Theory (DFT) and other computational methods to predict key properties relevant to its applications. This includes modeling its dielectric strength for use in electrical equipment, its heat capacity for thermal management applications, and its interaction energies with various substrates for coating formulations. chemimpex.com
Designing Novel Fluorinated Materials : Computational screening of derivatives of this compound could identify new molecules with enhanced properties. By modifying the fluoroalkyl chains, it may be possible to fine-tune characteristics like boiling point, viscosity, and environmental persistence for specific high-performance applications.
Simulating Environmental Fate : Enhancing models to more accurately predict the environmental distribution and fate of the compound and its degradation products. This includes modeling its transport in soil and water systems and its potential interactions with biological molecules.
Expansion of Application Domains in Green Chemistry and Engineering
The primary driver for the adoption of this compound has been its favorable environmental profile, particularly its low global warming potential (GWP) and zero ozone depletion potential (ODP), making it a sustainable alternative to older halons and hydrofluorocarbons (HFCs). researchgate.netexactitudeconsultancy.com Its current applications are concentrated in fire suppression and as a dielectric medium. researchgate.net
Emerging trends and future research point towards an expansion of its use in other green chemistry and engineering domains:
Specialty Solvents : Its unique properties, including high chemical and thermal stability, make it a candidate for use as a specialty solvent in the synthesis of other fluorinated compounds, potentially improving reaction efficiency and selectivity. chemimpex.com
High-Performance Coatings : As a component in fluorinated polymer coatings, it can impart desirable properties such as hydrophobicity, oleophobicity, and chemical resistance. chemimpex.comgreenpeace.to Research into new formulations could lead to advanced non-stick and anti-fouling surfaces for industrial and consumer applications.
Precision Cleaning and Heat Transfer : Its volatility, low surface tension, and non-flammability make it suitable for precision cleaning of sensitive electronic and optical components, as well as a heat transfer fluid in specialized thermal management systems, particularly in the electronics and aerospace industries.
Refined Environmental Impact Assessments and Comprehensive Mitigation Strategies
While this compound is recognized for its low GWP and short atmospheric lifetime of 4 to 15 days, a comprehensive understanding of its full environmental impact is an ongoing research priority. researchgate.net As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it is subject to increasing regulatory scrutiny. service.gov.uk
Future research must focus on:
Degradation Product Analysis : The atmospheric degradation of the compound produces substances like perfluoropropionic acid (PFPrA). researchgate.net Further studies are needed to fully characterize the environmental fate, persistence, and potential toxicity of these terminal degradation products.
Long-Range Transport : While its atmospheric lifetime is short, the potential for long-range transport of the compound or its byproducts requires more detailed assessment to understand its global distribution.
Lifecycle Assessment : Conducting comprehensive lifecycle assessments, from manufacturing to disposal or recycling, is essential to quantify the total environmental footprint. This includes evaluating energy consumption during synthesis and emissions from end-of-life products.
Mitigation and Recycling : Developing effective strategies to mitigate emissions from manufacturing and application sites is crucial. Furthermore, research into technologies for capturing and recycling or destroying the compound after its useful life will be vital for a circular economy approach.
| Environmental Profile of this compound | |
| Parameter | Value / Finding |
| Ozone Depletion Potential (ODP) | 0 researchgate.net |
| Global Warming Potential (GWP, 100-year) | <1 researchgate.net |
| Atmospheric Lifetime | 4-15 days researchgate.net |
| Primary Degradation Pathway | Photolysis researchgate.netresearchgate.net |
| Key Degradation Product | Perfluoropropionic acid (PFPrA) researchgate.net |
Interdisciplinary Research with Nanotechnology and Advanced Materials
The integration of this compound with other advanced fields, particularly nanotechnology and materials science, opens up new avenues for innovation. Its distinct properties can be leveraged to create next-generation materials and devices. chemimpex.com
Promising areas for interdisciplinary research include:
Fluorinated Nanocomposites : Incorporating the compound or polymers derived from it into nanocomposite materials. This could lead to materials with enhanced thermal stability, superior dielectric properties, or extreme durability for use in aerospace, defense, and electronics.
Advanced Dielectric Fluids : Research in collaboration with electrical engineers to develop next-generation dielectric fluids for high-voltage equipment. This includes optimizing formulations with additives to improve performance and stability in transformers and capacitors, replacing more environmentally harmful substances like sulfur hexafluoride (SF6). researchgate.net
Functional Surfaces and Membranes : Utilizing it as a precursor or processing agent in the creation of functional surfaces with tailored wettability (superhydrophobic or superoleophobic). In nanotechnology, this could be applied to create self-cleaning surfaces, microfluidic devices, and advanced filtration membranes.
Q & A
Basic: What are the established synthetic routes for 4-(Trifluoromethyl)perfluoro-3-pentanone, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves fluorination of ketone precursors using perfluorinated reagents. For example, direct fluorination of 3-pentanone derivatives with sulfur tetrafluoride (SF₄) or electrochemical fluorination (ECF) under controlled conditions is common. Key parameters include temperature (optimal range: 20–40°C), solvent polarity (e.g., anhydrous HF or fluorinated ethers), and stoichiometric ratios of fluorinating agents to precursors to avoid incomplete substitution or side reactions like overfluorination. Evidence from fluorinated analogs suggests that steric hindrance from the trifluoromethyl group requires longer reaction times (24–48 hrs) to achieve >80% yield .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- 19F NMR : Critical for identifying CF₃ and perfluoroalkyl groups; chemical shifts typically appear between -70 to -85 ppm for trifluoromethyl groups.
- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (m/z 316.0444) and detect impurities. For example, a retention time of 1.23 minutes under SQD-FA05 conditions is reported for structurally similar fluorinated ketones .
- HPLC : Reverse-phase columns with acetonitrile/water gradients resolve polar degradation products. Retention time reproducibility (<2% RSD) is critical for quantitative analysis .
Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data for this compound?
Answer:
Discrepancies often arise from isotopic patterns (e.g., natural abundance of ¹³C or ¹⁸O) or residual solvents. Strategies include:
- Isotopic Labeling : Use ¹³C-labeled analogs (e.g., perfluoro-[13C5]pentanoic acid derivatives) to distinguish background noise .
- High-Resolution MS (HRMS) : Resolve overlapping m/z signals (e.g., distinguishing [M+H]+ from [M+Na]+ adducts).
- 2D NMR (HSQC, HMBC) : Map coupling between ¹H and ¹⁹F nuclei to confirm substitution patterns .
Advanced: What computational models predict the environmental persistence and degradation pathways of this compound?
Answer:
- QSPR (Quantitative Structure-Property Relationship) Models : Correlate logP values (estimated at 4.2–4.5 for C6F12O) with bioaccumulation potential.
- DFT (Density Functional Theory) : Simulate hydrolysis pathways; the compound’s electron-deficient carbonyl group shows resistance to nucleophilic attack, suggesting atmospheric degradation via UV photolysis is more likely than aqueous hydrolysis .
- Fugacity Modeling : Predict partitioning into air (>90%) due to high volatility (vapor pressure ~3.2 kPa at 25°C) .
Advanced: What challenges arise in designing bioactivity assays for fluorinated ketones like this compound?
Answer:
- Solubility Limitations : Low aqueous solubility (logS ≈ -4.1) necessitates DMSO or fluorinated surfactants, which may interfere with cellular assays.
- Metabolic Stability : The compound’s resistance to cytochrome P450-mediated oxidation (due to fluorine’s electronegativity) complicates in vitro metabolite identification.
- Fluorine-Specific Artifacts : ¹⁹F NMR background signals in cell lysates require advanced signal suppression techniques .
Basic: What analytical methods are recommended for detecting trace levels of this compound in environmental samples?
Answer:
- SPE-LC/MS/MS : Solid-phase extraction (C18 or HLB cartridges) followed by LC-MS/MS in MRM mode achieves detection limits of 0.1 ng/L in water.
- GC-ECD : Gas chromatography with electron capture detection is effective for air samples, with a quantification limit of 0.5 µg/m³.
- Quality Control : Use isotopically labeled internal standards (e.g., ¹³C5-perfluoropentanoic acid) to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
